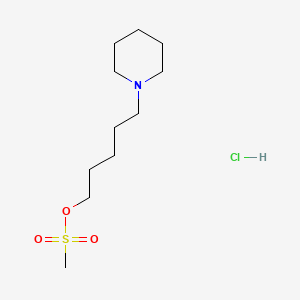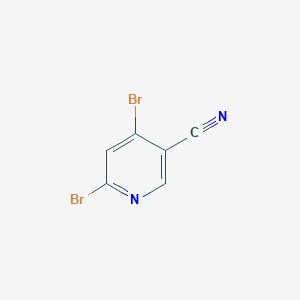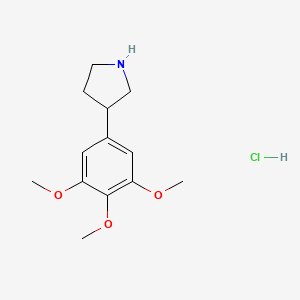
3-(3,4,5-Trimethoxyphenyl)pyrrolidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4,5-Trimethoxyphenyl)pyrrolidine Hydrochloride is a chemical compound with the molecular formula C13H19NO3.ClH. It is known for its unique structure, which includes a pyrrolidine ring attached to a 3,4,5-trimethoxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trimethoxyphenyl)pyrrolidine Hydrochloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4,5-Trimethoxyphenyl)pyrrolidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-(3,4,5-Trimethoxyphenyl)pyrrolidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it valuable in biochemical studies.
Medicine: Research has indicated its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular processes.
Mecanismo De Acción
The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit tubulin polymerization, which disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. Additionally, it may interact with other proteins and enzymes, modulating their activity and affecting various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and inhibits tubulin polymerization.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors with similar structural features.
Uniqueness
3-(3,4,5-Trimethoxyphenyl)pyrrolidine Hydrochloride is unique due to its specific combination of a pyrrolidine ring and a 3,4,5-trimethoxyphenyl group. This structure imparts distinct biological activities and makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C13H20ClNO3 |
|---|---|
Peso molecular |
273.75 g/mol |
Nombre IUPAC |
3-(3,4,5-trimethoxyphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-15-11-6-10(9-4-5-14-8-9)7-12(16-2)13(11)17-3;/h6-7,9,14H,4-5,8H2,1-3H3;1H |
Clave InChI |
KMOGNMZFJVPKKU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2CCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


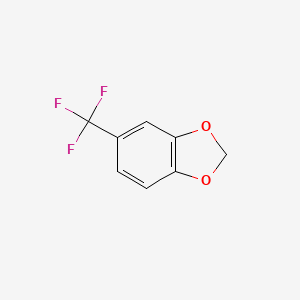
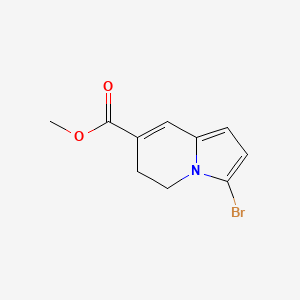
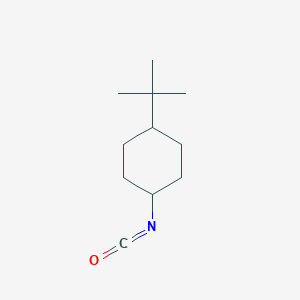
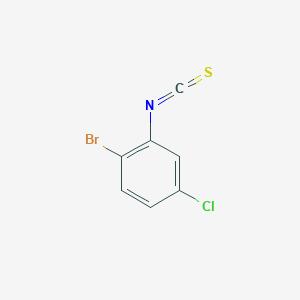
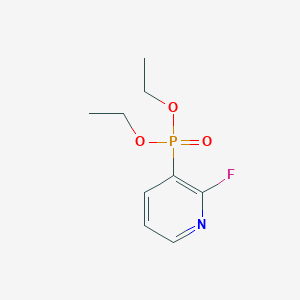
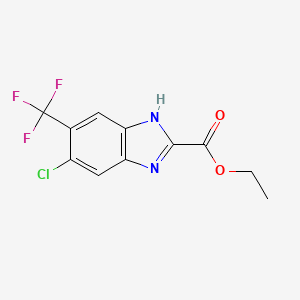
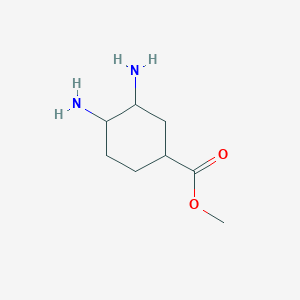
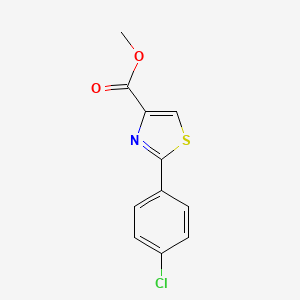
![Methyl 4-[2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamido]benzoate](/img/structure/B13685197.png)
![[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl](diphenylphosphino)amine](/img/structure/B13685199.png)
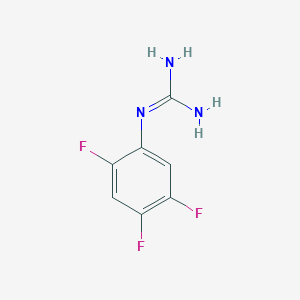
![2-Oxa-5-azabicyclo[2.2.2]octan-6-one](/img/structure/B13685216.png)
